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Compound of Interest

Compound Name: Daphniyunnine A

Cat. No.: B15590193 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and

analytical methodologies pertinent to the Daphniphyllum alkaloid, Daphniyunnine A. This

document is intended to serve as a resource for researchers in natural product chemistry,

pharmacology, and drug development by consolidating the known information regarding its

structural characterization.

Introduction to Daphniyunnine A
Daphniyunnine A is a member of the complex and structurally diverse family of

Daphniphyllum alkaloids. These natural products are isolated from plants of the genus

Daphniphyllum and are known for their intricate polycyclic skeletons. The initial isolation and

structural characterization of Daphniyunnine A, along with four other related compounds

(Daphniyunnines B-E), was reported from the stems and leaves of Daphniphyllum yunnanense.

[1] The structure of Daphniyunnine A was established through extensive spectroscopic

analysis, including 2D NMR techniques, and was ultimately confirmed by single-crystal X-ray

diffraction.[1]

Data Presentation
While the definitive spectroscopic data for Daphniyunnine A is contained within the primary

literature, this guide presents the framework for its systematic recording. Researchers are

advised to consult the original publication for the precise quantitative values: Zhang, H., Yang,
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S. P., Fan, C. Q., Ding, J., & Yue, J. M. (2006). Daphniyunnines AE, alkaloids from

Daphniphyllum yunnanense. Journal of Natural Products, 69(4), 553–557.

Mass Spectrometry (MS) Data
High-resolution mass spectrometry (HRESIMS) is critical for determining the elemental

composition of a novel compound.

Ion Observed m/z Calculated m/z Molecular Formula

[M+H]⁺
Data not available in

search results

Data not available in

search results

Data not available in

search results

Nuclear Magnetic Resonance (NMR) Spectroscopic Data
NMR spectroscopy is the cornerstone for elucidating the complex three-dimensional structure

of natural products. The following tables are structured to present the ¹H (proton) and ¹³C

(carbon) NMR data for Daphniyunnine A, typically recorded in a deuterated solvent such as

chloroform (CDCl₃) or methanol (CD₃OD).

Table 1: ¹H NMR Spectroscopic Data for Daphniyunnine A

Position
Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

Data not available in

search results

Data not available in

search results

Data not available in

search results

Data not available in

search results

Table 2: ¹³C NMR Spectroscopic Data for Daphniyunnine A

Position Chemical Shift (δ) ppm

Data not available in search results Data not available in search results

Experimental Protocols
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The following methodologies are representative of the general procedures employed in the

isolation and structural characterization of Daphniphyllum alkaloids.

Isolation of Daphniyunnine A
The isolation of Daphniyunnine A from Daphniphyllum yunnanense follows a standard

protocol for the extraction of alkaloids from plant material.

Extraction: The dried and powdered stems and leaves of the plant are extracted with a

solvent such as methanol (MeOH) at room temperature.

Acid-Base Partitioning: The crude methanol extract is then subjected to an acid-base

partitioning procedure to separate the alkaloids from other constituents. The extract is

typically dissolved in an acidic aqueous solution (e.g., 3% tartaric acid) and washed with an

organic solvent like ethyl acetate (EtOAc) to remove neutral and acidic compounds. The

acidic aqueous layer is then basified (e.g., with Na₂CO₃ to pH 10) and extracted with a

chlorinated solvent such as chloroform (CHCl₃) to yield the crude alkaloid fraction.

Chromatographic Separation: The crude alkaloid mixture is further purified using a

combination of chromatographic techniques. This often involves column chromatography

over silica gel or amino silica gel, with a gradient elution system of increasing polarity (e.g.,

hexane/EtOAc followed by CHCl₃/MeOH). Subsequent purification steps may employ

preparative thin-layer chromatography (TLC) or high-performance liquid chromatography

(HPLC) to yield the pure compounds.

Spectroscopic Analysis
The structural elucidation of the isolated compounds is achieved through a suite of

spectroscopic methods.

Mass Spectrometry: High-resolution electrospray ionization mass spectrometry (HRESIMS)

is used to determine the exact mass and molecular formula of the compound.

NMR Spectroscopy: A comprehensive set of NMR experiments are conducted to establish

the connectivity and stereochemistry of the molecule. These include:
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1D NMR: ¹H NMR and ¹³C NMR spectra provide information on the types and numbers of

protons and carbons in the molecule.

2D NMR:

COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same

spin system.

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their

directly attached carbons.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons

and carbons over two or three bonds, which is crucial for connecting different spin

systems and establishing the carbon skeleton.

NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame

Overhauser Effect Spectroscopy): Reveals through-space correlations between protons,

providing insights into the relative stereochemistry of the molecule.

X-ray Crystallography: For compounds that can be crystallized, single-crystal X-ray

diffraction provides an unambiguous determination of the molecular structure and absolute

stereochemistry.[1]

Workflow Visualization
The following diagram illustrates the general workflow for the isolation and structural elucidation

of Daphniyunnine A.
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General workflow for the isolation and structural elucidation of Daphniyunnine A.
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Biological Activity
The initial study on Daphniyunnines A-E also included an evaluation of their cytotoxic activities.

While the specific activity of Daphniyunnine A was not detailed in the available abstract, a

related compound, Daphniyunnine D, demonstrated cytotoxicity against P-388 and A-549

tumor cell lines with IC₅₀ values of 3.0 and 0.6 μM, respectively.[1] This suggests that this class

of alkaloids may have potential as anticancer agents, warranting further investigation into their

mechanisms of action. There is no information available regarding the involvement of

Daphniyunnine A in specific signaling pathways.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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